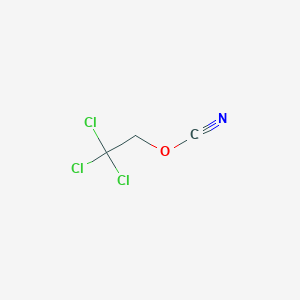
2,2,2-Trichloroethyl cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl cyanate is an organic compound with the molecular formula C3H2Cl3NO. It is a derivative of trichloroethanol, where the hydroxyl group is replaced by a cyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl cyanate can be synthesized through the reaction of 2,2,2-trichloroethanol with cyanogen chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the cyanate group.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of 2,2,2-trichloroethanol with cyanogen chloride. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl cyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to trichloroethylamine.
Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethylamine.
Substitution: Various substituted trichloroethyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl cyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl cyanate involves its reactivity with nucleophiles. The cyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: A precursor to 2,2,2-Trichloroethyl cyanate, used as a sedative and in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols in organic synthesis.
Trichloroacetic acid: A product of the oxidation of this compound, used in chemical peels and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its cyanate group, which imparts distinct reactivity compared to its analogs
特性
CAS番号 |
1118-44-1 |
|---|---|
分子式 |
C3H2Cl3NO |
分子量 |
174.41 g/mol |
IUPAC名 |
2,2,2-trichloroethyl cyanate |
InChI |
InChI=1S/C3H2Cl3NO/c4-3(5,6)1-8-2-7/h1H2 |
InChIキー |
MOPMIZNLSWJZQK-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)(Cl)Cl)OC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



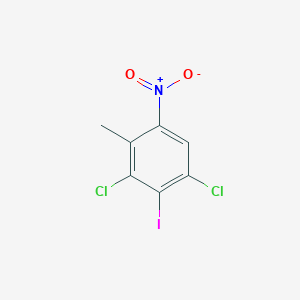

![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)

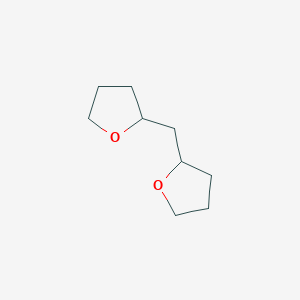
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
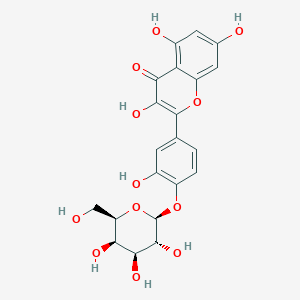
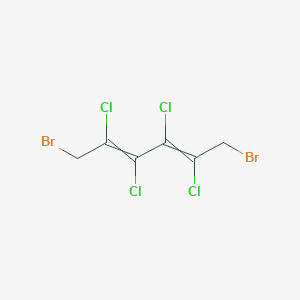

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
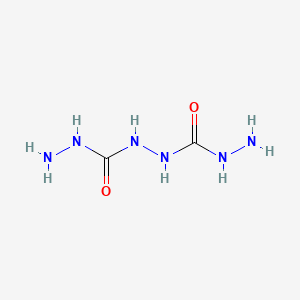
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)
